molecular formula C7H10ClN5O B142604 Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- CAS No. 142179-76-8

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-

Cat. No. B142604
M. Wt: 215.64 g/mol
InChI Key: PXIUCQKUBNRZIR-UHFFFAOYSA-N
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Description

Acetamide derivatives are a class of organic compounds characterized by the presence of an acetamide group attached to an aromatic ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and agriculture. The structure of these compounds typically involves substituents on the aromatic ring which can significantly alter their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of acetamide derivatives can involve various chemical reactions, often starting with aniline derivatives as precursors. For instance, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide is achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This method showcases the use of phosphoryl chloride (POCl3) as a reagent to facilitate the introduction of the acetamide group onto the aromatic ring.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is determined using various spectroscopic techniques, including NMR and X-ray diffraction analysis. For example, the structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide has been elucidated to be orthorhombic with specific cell dimensions and characterized by an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . Similarly, the structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide has been determined to be monoclinic with its own unique cell dimensions . These structural details are crucial for understanding the chemical reactivity and interactions of these compounds.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the substituents on the aromatic ring. The acetamide group can undergo hydrolysis, aminolysis, and other nucleophilic substitution reactions, which can be utilized to further modify the structure of the compound or to synthesize other related compounds. The specific chemical reactions and their outcomes depend on the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Properties such as melting point, solubility, and density are determined by the overall shape of the molecule, the presence of functional groups, and intermolecular interactions. For instance, the orthorhombic structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide suggests a certain packing in the solid state, which can affect its melting point and solubility . The presence of halogen atoms, such as chlorine and fluorine, can also impact the compound's reactivity and its interactions with other molecules.

Scientific Research Applications

Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis

  • Overview : This paper presents a comprehensive survey on the method of preparation and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, which is structurally related to the compound . It details how these compounds serve as important intermediates for the synthesis of various synthetically useful and novel heterocyclic systems. These heterocyclic compounds have significant importance in the development of pharmaceuticals and other applications.
  • Authors : M. Gouda, M. Sabah, Waled Khaled Aljuhani, Ahmed Saleh El-Gahani, Snad Abd El-Karem El-Enazi, Salem Atalleh Al Enizi, Majed Musallam Al-Balawi.
  • Publication Year : 2015.
  • Journal : European Journal of Chemistry.
  • DOI : 10.5155/EURJCHEM.6.2.219-224.1223.
  • Consensus Paper Details URL : Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis - Gouda et al. (2015).

properties

IUPAC Name

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c1-3-9-6-11-5(8)12-7(13-6)10-4(2)14/h3H2,1-2H3,(H2,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIUCQKUBNRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161960
Record name Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-

CAS RN

142179-76-8
Record name Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142179768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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